molecular formula C15H23BN2O4 B2629680 2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester CAS No. 2096335-98-5

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

Cat. No. B2629680
M. Wt: 306.17
InChI Key: LIQMHHYFJSBDFS-UHFFFAOYSA-N
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Description

The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a type of boronic acid ester. Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). The pinacol ester group in the compound refers to the pinacol boronate ester functional group, which is often used in organic synthesis .


Synthesis Analysis

The synthesis of arylboronic pinacol esters from arylamines has been described in the literature . This transformation affords borylation products in good yields under mild reaction conditions. This strategy can be easily carried out in gram-scale, demonstrating the practical usefulness of the method .


Molecular Structure Analysis

The molecular structure of “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is represented by the empirical formula C14H22BNO2 . The molecular weight of the compound is 247.14 .


Chemical Reactions Analysis

The Pinacol Rearrangement is a reaction that occurs with a variety of fully substituted 1,2-diols, and can be understood to involve the formation of a carbenium ion intermediate that subsequently undergoes a rearrangement . The first generated intermediate, an α-hydroxycarbenium ion, rearranges through a 1,2-alkyl shift to produce the carbonyl compound .


Physical And Chemical Properties Analysis

The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” is a solid at room temperature . The melting point is between 50-54 °C .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: Pinacol boronic esters, including “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . This research focuses on the catalytic protodeboronation of these esters, a process not well developed compared to the functionalizing deboronation of alkyl boronic esters .
  • Methods of Application: The research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
  • Results or Outcomes: The research resulted in a protocol that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

2. ROS-Responsive Drug Delivery System

  • Summary of Application: This research focuses on the application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis .
  • Methods of Application: A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
  • Results or Outcomes: The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment . HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Safety And Hazards

The compound “2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester” may cause skin sensitization . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

N,N-dimethyl-1-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)13-9-12(18(19)20)8-7-11(13)10-17(5)6/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQMHHYFJSBDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylaminomethyl)-5-nitrophenylboronic acid, pinacol ester

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